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Technical Support Center: Managing Steric
Hindrance in RNA Synthesis
This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) for researchers, scientists, and drug development professionals encountering

challenges with 2'-O-protecting groups during solid-phase RNA synthesis.

Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of RNA synthesis, and why is it a concern?

A1: In RNA synthesis, a protecting group is attached to the 2'-hydroxyl (2'-OH) group of the

ribose sugar to prevent unwanted side reactions. Steric hindrance occurs when this 2'-O-

protecting group is bulky, physically obstructing the incoming phosphoramidite monomer from

efficiently coupling to the growing RNA chain.[1] This can lead to lower coupling efficiencies,

resulting in a higher proportion of shorter, incomplete RNA sequences (failure sequences) and

reduced overall yield of the desired full-length product.[2][3]

Q2: Which are the most common 2'-O-protecting groups, and how do they compare in terms of

steric bulk?

A2: The most prevalent 2'-O-protecting groups are silyl ethers. Key examples include:
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TBDMS (tert-butyldimethylsilyl): This is a widely used and cost-effective protecting group.

However, its bulkiness can lead to steric hindrance, especially when synthesizing long RNA

strands.[1][2]

TOM (tri-iso-propylsilyloxymethyl): This group features a spacer between the silyl group and

the 2'-oxygen, which moves the bulky silyl moiety further from the reaction center.[1][2] This

design reduces steric hindrance, leading to higher coupling efficiencies compared to

TBDMS, particularly for longer oligonucleotides.[1][4][5][6]

ACE (bis(2-acetoxyethoxy)methyl): This orthoester-based protecting group is part of a

chemistry that often results in faster coupling rates and higher yields.[2][7]

CEM (2-cyanoethoxymethyl): This is an achiral protecting group designed to have low steric

hindrance, aiming for coupling efficiencies comparable to DNA synthesis.[8][9]

Q3: How does the choice of 2'-O-protecting group affect coupling times?

A3: Bulky protecting groups necessitate longer coupling times to achieve acceptable coupling

efficiencies.[2] For instance, syntheses using TBDMS-protected monomers often require

coupling times of up to 6 minutes or even longer.[1][2] In contrast, less sterically hindered

groups like TOM can achieve high coupling yields with shorter coupling times, sometimes

approaching those used in DNA synthesis.[6] Some advanced protecting groups, such as those

used in 2'-ACE chemistry, are reported to have even faster coupling rates.[7]

Q4: Can the 2'-O-protecting group migrate during synthesis?

A4: Yes, under certain conditions, some protecting groups can migrate from the 2'-OH to the 3'-

OH position. This is a significant issue as it can lead to the formation of non-biological 2'-5'

phosphodiester linkages instead of the natural 3'-5' linkages.[2][4] The acetal structure of the

TOM protecting group, for example, is designed to be stable under basic and weakly acidic

conditions, preventing this migration.[6]
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Issue Potential Cause Recommended Solution(s)

Low coupling efficiency / High

n-1 impurity

Steric hindrance from a bulky

2'-O-protecting group (e.g.,

TBDMS).

1. Increase Coupling Time:

Extend the coupling step

duration to allow more time for

the reaction to proceed to

completion. For TBDMS,

coupling times of 6 minutes or

longer may be necessary.[1][2]

2. Use a More Powerful

Activator: Switch from standard

activators like 1H-tetrazole to

more potent ones such as 5-

ethylthio-1H-tetrazole (ETT) or

5-benzylthio-1H-tetrazole

(BTT).[10][11] This can

enhance the reaction rate. 3.

Switch to a Less Bulky

Protecting Group: Consider

using phosphoramidites with

less sterically demanding 2'-O-

protecting groups like TOM or

those used in ACE chemistry,

which are known to improve

coupling efficiency.[1][4][5][7]

Chain cleavage during

deprotection

Premature removal of the 2'-O-

silyl group.

1. Modify Deprotection

Conditions: When using

standard base protecting

groups with TBDMS, avoid

using only aqueous ammonia

for deprotection as it can

cause significant loss of the

silyl group. A mixture of

ammonium hydroxide and

ethanol (e.g., 3:1) at 55°C is a

milder alternative that

minimizes chain cleavage.[12]
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2. Use Base-Labile Protecting

Groups for Nucleobases:

Employing base-labile

protecting groups on the

nucleobases allows for milder

deprotection conditions, which

helps preserve the integrity of

the 2'-O-silyl group until the

final deprotection step.[12]

Incomplete removal of the 2'-

O-protecting group

Ineffective deprotection

reagent or conditions.

1. Ensure Anhydrous

Conditions for Fluoride

Reagents: Reagents like

tetrabutylammonium fluoride

(TBAF) are sensitive to water,

which can significantly reduce

their effectiveness, particularly

for desilylating pyrimidines.[13]

[14] Ensure that the TBAF

solution and solvents like

DMSO are anhydrous.[10][14]

2. Optimize Deprotection Time

and Temperature: For TBDMS

removal, heating with a

reagent like triethylamine

trihydrofluoride (TEA·3HF) at

65°C for 2.5 hours is a

common protocol.[10]

Insufficient time or temperature

can lead to incomplete

deprotection. 3. Consider

Alternative Deprotection

Cocktails: Neat TEA·3HF or

buffered TEA·3HF cocktails

have become more common

and can be more effective than

TBAF for removing silyl

groups.[15]
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Formation of 2'-5'

phosphodiester linkages

Migration of the 2'-O-protecting

group to the 3'-OH position.

1. Use a Migration-Resistant

Protecting Group: Select a 2'-

O-protecting group with a

structure that prevents

migration, such as the acetal-

based TOM group.[4][6]

Quantitative Data Summary
Table 1: Comparison of Coupling Efficiencies for Different 2'-O-Protecting Groups

2'-O-Protecting
Group

Average Stepwise
Coupling Efficiency
(%)

Oligonucleotide
Length

Reference

TBDMS ~98% (can be lower) Varies [11]

TOM >99% 20mer [1]

ACE >99% >100 bases [7]

CEM
High (comparable to

DNA synthesis)
110mer [8][9]

Note: Coupling efficiencies are highly dependent on synthesis conditions, including activator,

coupling time, and the specific sequence.

Table 2: Estimated Crude Purity for a 100mer RNA Oligonucleotide

2'-O-Protecting Group Estimated Crude Purity (%)

TBDMS 27%

TOM 33%

Data extrapolated from the synthesis of a 20mer. This highlights how small differences in

coupling efficiency are amplified during the synthesis of long oligonucleotides.[1]
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Experimental Protocols
Protocol 1: Standard Solid-Phase RNA Synthesis Cycle
(TBDMS Chemistry)

Deblocking: Removal of the 5'-dimethoxytrityl (DMT) group using an acid (e.g., dichloroacetic

acid in dichloromethane).

Coupling: Activation of the phosphoramidite monomer (e.g., with 0.25M ETT) and its

subsequent coupling to the 5'-hydroxyl group of the support-bound oligonucleotide. A

coupling time of 6 minutes is typically used for TBDMS-protected RNA monomers.[1]

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of n-1

deletion mutants in subsequent cycles. tert-Butylphenoxyacetic anhydride is often used

instead of acetic anhydride.[2]

Oxidation: Conversion of the phosphite triester linkage to a more stable phosphate triester

using an oxidizing agent (e.g., iodine and water in pyridine/THF).

Protocol 2: Cleavage and Deprotection for TBDMS-
Protected RNA

Cleavage from Support & Base Deprotection:

Treat the solid support with a mixture of aqueous ammonium hydroxide and 40% aqueous

methylamine (AMA) (1:1 v/v).[15]

Incubate at 65°C for 10-15 minutes to cleave the oligonucleotide from the support and

remove the exocyclic amine protecting groups (e.g., acetyl, benzoyl).[1][10]

Evaporate the solution to dryness.

2'-O-TBDMS Group Removal (Desilylation):

Dissolve the dried oligonucleotide in anhydrous dimethyl sulfoxide (DMSO) (e.g., 115 µL).

Gentle heating at 65°C may be required.[10]

Add triethylamine (TEA) (e.g., 60 µL) and mix.
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Add triethylamine trihydrofluoride (TEA·3HF) (e.g., 75 µL).[10]

Heat the mixture at 65°C for 2.5 hours.[10]

Quench the reaction by adding a suitable quenching buffer (e.g., Glen-Pak RNA

Quenching Buffer) and proceed to purification.[10]

Protocol 3: Deprotection for TOM-Protected RNA
Cleavage and Deprotection:

Treat the support-bound oligonucleotide with a mixture of 10M methylamine in

ethanol/water (1:1).[2]

Allow the reaction to proceed at room temperature. This single step cleaves the oligo from

the support and removes base-protecting groups.[4][5]

2'-O-TOM Group Removal:

After evaporation, the TOM group is typically removed using a fluoride source like TBAF in

THF.[2]
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Solid-Phase RNA Synthesis Cycle

Steric Hindrance Impact
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Caption: Workflow of RNA synthesis and the impact of steric hindrance.
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Post-Synthesis Deprotection Workflow

Crude Oligonucleotide
(Post-Synthesis)
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Caption: Standard deprotection workflow for silyl-protected RNA.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b8245593?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8245593?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

